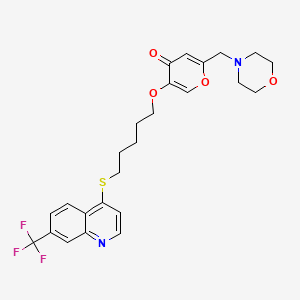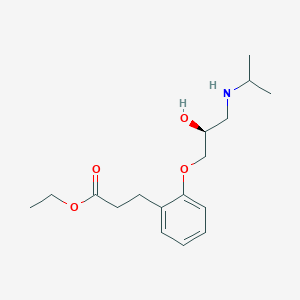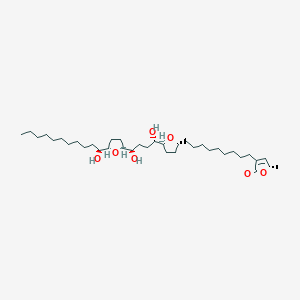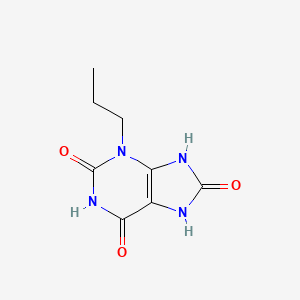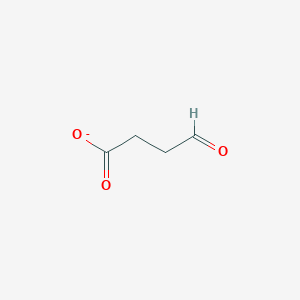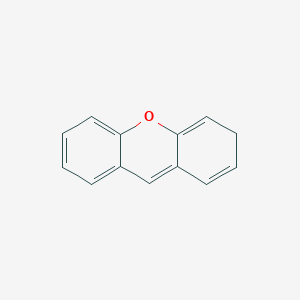![molecular formula C57H104O6 B1241871 [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241871.png)
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate is a triglyceride, a type of lipid molecule composed of three fatty acid chains esterified to a glycerol backbone. The specific fatty acids in this compound are hexadec-9-enoic acid (16:1(9Z)), octadec-9-enoic acid (18:1(9Z)), and icos-11-enoic acid (20:1(11Z)). This compound is found in various biological systems and plays a crucial role in energy storage and metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base. For instance, the esterification can be carried out using sulfuric acid as a catalyst under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired triglyceride .
Industrial Production Methods
Industrial production of triglycerides often involves the transesterification of vegetable oils or animal fats. This process uses a catalyst, such as sodium methoxide, to convert triglycerides into the desired fatty acid esters. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The final product is then purified to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for the reduction of double bonds.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Hydrolysis: Free fatty acids and glycerol.
Applications De Recherche Scientifique
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular energy storage and metabolism.
Medicine: Studied for its potential effects on lipid metabolism and related diseases, such as obesity and cardiovascular diseases.
Industry: Used in the production of biofuels and as a component in various cosmetic and pharmaceutical formulations
Mécanisme D'action
The mechanism of action of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate involves its metabolism in the body. The triglyceride is hydrolyzed by lipases to release free fatty acids and glycerol. The free fatty acids can then undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. This process is crucial for energy production in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- TG(16:1(9Z)/18:2(9Z,12Z)/20:0)[iso6]
- TG(16:0/18:1(9Z)/20:1(11Z))[iso6]
- TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6]
Uniqueness
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of multiple unsaturated bonds makes it more susceptible to oxidation compared to triglycerides with saturated fatty acids. This property is particularly important in studies related to lipid oxidation and its effects on health .
Propriétés
Formule moléculaire |
C57H104O6 |
|---|---|
Poids moléculaire |
885.4 g/mol |
Nom IUPAC |
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h21,24-27,29,54H,4-20,22-23,28,30-53H2,1-3H3/b24-21-,27-25-,29-26-/t54-/m1/s1 |
Clé InChI |
OVEMPQUFJMCLKI-KEKYZYDQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


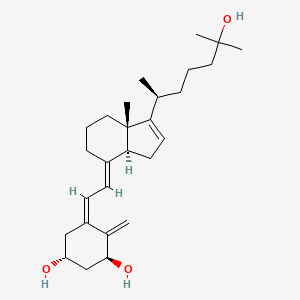
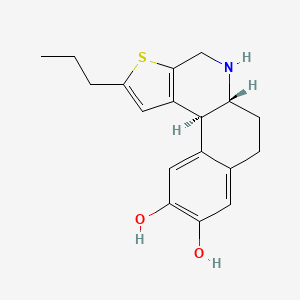
![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)
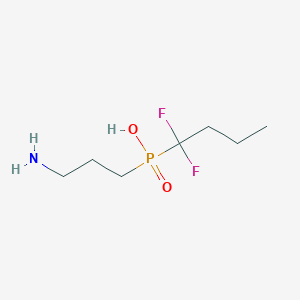
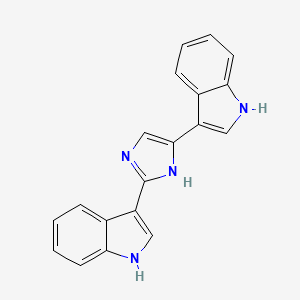
![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)
![4-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-5-[[(2S,3S)-1-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide](/img/structure/B1241799.png)
![1-[7-[(dimethylamino)methyl]-4-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]cyclohexan-1-ol](/img/structure/B1241800.png)
